

# In-depth Technical Guide: CAS Number 122894-66-0

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## Compound of Interest

Compound Name: *N-ethyl-N-(morpholin-2-ylmethyl)ethanamine*

Cat. No.: B046501

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For the attention of: Researchers, scientists, and drug development professionals

Subject: An analysis of the available data on N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE

## Executive Summary

This document provides a technical overview of the chemical compound identified by CAS number 122894-66-0, also known as N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE. A comprehensive search of public scientific literature, patent databases, and chemical supplier information has revealed a significant scarcity of detailed technical data for this specific molecule. While the compound is commercially available, indicating its synthesis is achievable, there is a notable absence of published research on its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activity or mechanism of action.

This guide will summarize the limited available information for CAS number 122894-66-0 and, to provide a broader context for researchers, will discuss the general synthesis and known biological activities of related morpholine-2-ylmethyl amine derivatives.

## Compound Identification

Property	Value	Source
CAS Number	122894-66-0	Chemical Supplier Catalogs
Chemical Name	N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE	Chemical Supplier Catalogs
Molecular Formula	C9H20N2O	eMolecules
Molecular Weight	172.27 g/mol	eMolecules
Canonical SMILES	<chem>CCN(CC)CC1OCCN1</chem>	eMolecules

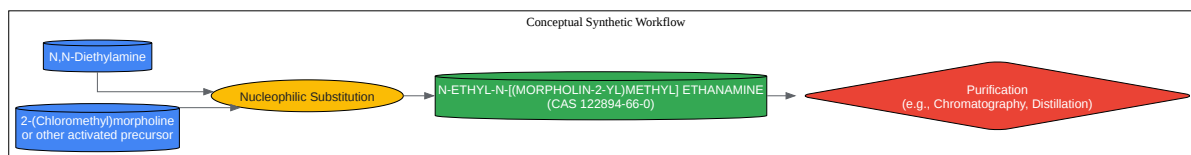
## Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE, such as melting point, boiling point, solubility, and pKa, are not available in the public domain.

## Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of CAS number 122894-66-0 are not published in peer-reviewed literature or patent filings. However, based on the general synthesis of morpholine derivatives, a plausible synthetic route can be proposed. The synthesis of N-substituted 2-aminomethylmorpholine derivatives typically involves the reaction of a suitable morpholine precursor with an appropriate amine.

A general synthetic workflow for similar compounds is illustrated below. This diagram is a conceptual representation and has not been experimentally validated for CAS 122894-66-0.



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Figure 1: A generalized synthetic workflow for N-substituted 2-aminomethylmorpholine derivatives.

## Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE.

However, the morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the morpholine ring and the amine functionality dictate the biological target and activity. Without experimental data, any potential biological role for CAS 122894-66-0 remains speculative.

Due to the lack of data on its biological activity, no signaling pathway diagrams can be provided.

## Conclusion and Future Directions

The compound N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE (CAS 122894-66-0) represents a data-poor area in the chemical landscape. While its structure is known and it is

available from commercial suppliers, the scientific community has not published research detailing its properties or potential applications.

For researchers interested in this molecule, the following steps are recommended:

- **De novo characterization:** Procure a sample of the compound and perform comprehensive physicochemical characterization.
- **Biological Screening:** Conduct broad-based biological screening assays to identify any potential pharmacological activity.
- **Synthetic Route Development:** If the compound shows promise, development and optimization of a scalable synthetic route would be necessary.

This document serves to highlight the current knowledge gap and provide a foundational starting point for any future investigation into this compound.

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